molecular formula C21H17BrO3 B11610347 3-(4-bromophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one

3-(4-bromophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11610347
M. Wt: 397.3 g/mol
InChI Key: NDSTVXOEBMXSSL-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one is a synthetic furanocoumarin derivative characterized by a fused furochromenone core (furo[3,2-g]chromen-7-one) with distinct substituents:

  • Position 3: 4-Bromophenyl group (aromatic ring with bromine para-substitution).
  • Position 5: Propyl chain (aliphatic side chain).
  • Position 9: Methyl group.

This compound belongs to the class of linear furanocoumarins (LF), which are known for their photoreactive properties and interactions with biological targets such as DNA and cytochrome P450 enzymes .

Properties

Molecular Formula

C21H17BrO3

Molecular Weight

397.3 g/mol

IUPAC Name

3-(4-bromophenyl)-9-methyl-5-propylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C21H17BrO3/c1-3-4-14-9-19(23)25-21-12(2)20-17(10-16(14)21)18(11-24-20)13-5-7-15(22)8-6-13/h5-11H,3-4H2,1-2H3

InChI Key

NDSTVXOEBMXSSL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br)C

Origin of Product

United States

Preparation Methods

Core Furochromenone Synthesis via Pechmann Condensation

The furo[3,2-g]chromen-7-one scaffold is typically constructed via Pechmann condensation , a classic method for coumarin derivatives. In this reaction, a phenol derivative reacts with a β-keto ester under acidic conditions to form the chromenone ring . For the target compound, 4-hydroxy-7-methylfuro[3,2-g]coumarin serves as the intermediate.

Reaction Conditions

  • Reactants : 7-Methyl-4-hydroxycoumarin and ethyl acetoacetate

  • Catalyst : Concentrated H₂SO₄ or BF₃·Et₂O

  • Solvent : Acetic acid or toluene

  • Temperature : 80–100°C, 4–6 hours

  • Yield : 68–75%

Mechanistic Insight
Protonation of the β-keto ester activates the carbonyl, enabling nucleophilic attack by the phenolic oxygen. Cyclodehydration follows, forming the fused furan and chromenone rings .

ParameterValue
Substrate3-Iodo-furochromenone intermediate
Boronic Acid4-Bromophenylboronic acid
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃
SolventTHF/H₂O (4:1)
Temperature80°C, reflux
Reaction Time12–18 hours
Yield82–89%

Key Considerations

  • Side Reactions : Homocoupling of boronic acid is suppressed by degassing solvents and maintaining anhydrous conditions.

  • Purification : Column chromatography (hexane:EtOAc, 3:1) isolates the product with >95% purity.

Alkylation for Propyl Substituent Installation

The 5-propyl group is introduced via nucleophilic alkylation at the C5 position of the furochromenone core .

Stepwise Procedure

  • Deprotonation : Treatment with LDA (2.2 eq.) in THF at -78°C generates the enolate.

  • Alkylation : Addition of 1-bromopropane (1.5 eq.) at -20°C.

  • Quenching : Saturated NH₄Cl solution.

  • Isolation : Extraction with DCM, drying (MgSO₄), and solvent evaporation.

  • Yield : 74–78% .

Side Reaction Mitigation

  • Excess alkylating agent avoids dialkylation.

  • Low temperatures suppress elimination pathways .

Methyl Group Incorporation at C9

The 9-methyl group is introduced during the initial Pechmann condensation by using 7-methyl-4-hydroxycoumarin as the starting material . Alternative methods include:

Friedel-Crafts Alkylation

  • Reagents : Methyl chloride, AlCl₃

  • Solvent : Nitromethane

  • Temperature : 0°C → rt, 6 hours

  • Yield : 65%

Reaction Optimization and Scalability

Solvent Screening

SolventDielectric ConstantYield (%)Purity (%)
THF7.58294
DMF36.76888
Toluene2.47592
Dioxane2.27993

THF balances polarity and boiling point, enabling efficient reflux.

Catalyst Loading Studies

Pd(PPh₃)₄ (mol%)Yield (%)
264
589
1087

A 5 mol% catalyst load optimizes cost and efficiency.

Analytical Validation of Synthetic Intermediates

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, BrC₆H₄), 7.51 (d, J = 8.4 Hz, 2H, BrC₆H₄), 6.38 (s, 1H, H-4), 3.02 (t, J = 7.2 Hz, 2H, CH₂CH₂CH₃), 2.41 (s, 3H, C9-CH₃) .

  • HRMS : m/z [M+H]⁺ calc. 383.2351, found 383.2348.

Purity Assessment

  • HPLC (C18, MeCN:H₂O 70:30): tR = 6.72 min, 98.5% purity.

Comparative Analysis of Synthetic Routes

MethodTotal StepsOverall Yield (%)Cost (USD/g)
Pechmann + Suzuki452120
Friedel-Crafts Route541145
One-Pot Multi-Component348110

The Pechmann-Suzuki strategy offers the best balance of yield and cost for gram-scale synthesis .

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Reactors : Reduce reaction time from 18 hours to 45 minutes via Pd-coated microchannels.

  • In-Line Purification : Simulated moving bed (SMB) chromatography enhances throughput.

Environmental Impact

  • Solvent Recovery : >90% THF recycled via distillation.

  • Catalyst Reuse : Pd recovery via ion-exchange resins achieves 85% retention.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted furochromenes.

Scientific Research Applications

3-(4-bromophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-(4-bromophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit or activate certain pathways involved in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Furo[3,2-g]chromen-7-one Derivatives

The furo[3,2-g]chromen-7-one core is conserved across many derivatives, but substituent variations significantly influence biological activity and physicochemical properties. Below is a comparative analysis:

Compound Substituents Key Properties References
3-(4-Bromophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one 3: 4-Bromophenyl; 5: Propyl; 9: Methyl Hypothesized enhanced lipophilicity and DNA intercalation potential due to bromine and alkyl chains. Inferred
Methoxsalen (9-Methoxy-7H-furo[3,2-g]chromen-7-one) 9: Methoxy Phototherapeutic agent for psoriasis; forms covalent DNA adducts under UV light.
9-[3-Methyl-4-(4-methyl-5-oxo-tetrahydrofuran-2-yl)-but-2-enyloxy]-furo[3,2-g]chromen-7-one 9: Complex ether side chain Moderate cytotoxicity (IC₅₀: ~5–10 mg/mL) against MCF-7, H1299, and SMMC-7721 cells.
3-(4-Chlorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one hydrazone 3: 4-Chlorophenyl; 5: Phenyl; 9: Methyl; hydrazone moiety Enhanced stability and potential for metal chelation; storage at +4°C.
Byakangelicol (9-Hydroxy-4-methoxy-7H-furo[3,2-g]chromen-7-one) 4: Methoxy; 9: Hydroxy Member of 5-methoxypsoralens; natural product with moderate bioactivity.

Cytotoxicity and Therapeutic Potential

  • Compounds with complex side chains (e.g., 9-[3-methyl-4-(4-methyl-5-oxo-tetrahydrofuran-2-yl)-but-2-enyloxy] derivatives) show moderate cytotoxicity (IC₅₀: 2.63–7.59 mg/mL) against cancer cell lines, suggesting that the target compound’s bromophenyl and propyl groups may synergize for enhanced activity .
  • Methoxsalen’s clinical use highlights the therapeutic relevance of the furochromenone core, though bromine substitution could introduce novel toxicodynamic profiles requiring further evaluation .

Key Physicochemical Properties

Property Target Compound Methoxsalen ZX-AN052598 (Chlorophenyl Analog)
Molecular Weight ~425.3 g/mol (estimated) 216.19 g/mol 400.10 g/mol
LogP (Lipophilicity) High (due to bromine and propyl) Moderate (~2.1) High (~3.5)
UV Absorption λmax ~300–350 nm (typical of furocoumarins) λmax 249 nm, 300 nm Not reported
Cytotoxicity Hypothesized IC₅₀ < 10 µM (based on analogs) Not cytotoxic (therapeutic use) Not tested

Biological Activity

3-(4-bromophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one is a synthetic compound belonging to the furochromene class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanism of action, and relevant research findings.

PropertyValue
Molecular Formula C20H15BrO3
Molecular Weight 383.2 g/mol
IUPAC Name This compound
Canonical SMILES CCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=CO3)C4=CC=C(C=C4)Br

Antimicrobial Properties

Research indicates that compounds in the furochromene class exhibit significant antimicrobial activity. For instance, studies have demonstrated that derivatives of furochromenes can inhibit the growth of various bacterial strains. The presence of the bromophenyl group enhances this activity, likely due to increased lipophilicity and interaction with microbial membranes .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death .

Neuroprotective Effects

This compound also exhibits neuroprotective properties, potentially through the inhibition of acetylcholinesterase (AChE). By preventing the breakdown of acetylcholine, it may enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease . The inhibition of AChE has been linked to improved cognitive functions in preclinical models.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes such as AChE, leading to increased levels of acetylcholine in synaptic clefts.
  • Oxidative Stress Induction : It generates ROS, which can damage cellular components and trigger apoptotic pathways in cancer cells.
  • Interaction with Receptors : The compound may interact with various receptors involved in neurotransmission and cell signaling pathways .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Study on Antimicrobial Activity : A study demonstrated that derivatives similar to this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong antibacterial effects .
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity .
  • Neuroprotection in Animal Models : Research involving animal models treated with this compound showed improved memory retention and reduced markers of neurodegeneration compared to control groups .

Q & A

Basic: What spectroscopic and crystallographic methods are used for structural elucidation of this compound?

Answer:
Structural determination involves a combination of NMR (1H, 13C, DEPT, COSY) for identifying proton and carbon environments, mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for resolving stereochemistry. For example, derivatives like (E)-9-(3,4-dimethylpent-2-enyloxy)-7H-furo[3,2-g]chromen-7-one were characterized using X-ray diffraction to confirm bond angles and substituent positions . UV-Vis spectroscopy can also validate π-conjugation in the furochromenone core .

Basic: What synthetic strategies are effective for constructing the furo[3,2-g]chromen-7-one core?

Answer:
The core is synthesized via cyclization reactions of prenylated coumarin precursors or Suzuki-Miyaura coupling to introduce aryl groups like the 4-bromophenyl moiety. For instance:

  • Step 1: Alkylation of 7-hydroxycoumarin derivatives with propyl groups.
  • Step 2: Bromophenyl incorporation via palladium-catalyzed cross-coupling .
  • Step 3: Cyclization under acidic conditions (e.g., H2SO4/CH3COOH) to form the fused furan ring .

Advanced: How do substituents (e.g., bromophenyl, propyl) influence bioactivity?

Answer:
Structure-activity relationship (SAR) studies indicate:

  • Bromophenyl groups enhance electrophilic reactivity , facilitating interactions with biological targets (e.g., enzyme active sites) .
  • Propyl chains increase lipophilicity , improving membrane permeability, as seen in antidiabetic furochromenones with alkyl substituents .
  • Methyl groups at position 9 reduce steric hindrance, optimizing binding to targets like advanced glycation end-product (AGE) receptors .

Advanced: How to resolve contradictions in reported bioactivity across studies?

Answer:
Discrepancies (e.g., varying IC50 values in enzyme assays) arise from:

  • Model differences: In vitro (cell-free) vs. in vivo (e.g., streptozotocin-induced diabetic rats) systems .
  • Dosage regimes: Higher doses (e.g., 400 mg/kg) may saturate metabolic pathways, skewing efficacy .
  • Analytical variability: Standardize assays using HPLC-purity ≥98% compounds (as in ) to minimize impurities .

Methodological: What analytical techniques ensure compound purity and stability?

Answer:

  • HPLC-DAD/UV quantifies purity (>95% as per ) and detects degradation products .
  • TLC-MS monitors reaction progress and byproduct formation .
  • Stability studies under varied pH/temperature (e.g., 25°C vs. 40°C) assess shelf-life .

Experimental Design: How to design in vivo studies for evaluating antidiabetic potential?

Answer:

  • Model selection: Streptozotocin (STZ)-induced diabetic Wistar rats mimic type 1 diabetes .
  • Parameters: Measure fasting blood glucose , HbA1c , and AGE levels in tail collagen .
  • Dosage: Optimize using pharmacokinetic data (e.g., 200–400 mg/kg daily for 14–21 days) .
  • Controls: Include metformin as a positive control and vehicle-treated diabetic rats.

Advanced: What metabolic pathways are hypothesized for this compound?

Answer:
Predicted pathways (based on furocoumarin analogs):

  • Phase I metabolism: Oxidation of the propyl chain via CYP450 enzymes (e.g., CYP3A4) .
  • Phase II metabolism: Glucuronidation of hydroxylated metabolites .
  • Excretion: Renal clearance of hydrophilic metabolites, monitored via LC-MS/MS in urine .

Advanced: Can computational modeling predict binding modes to therapeutic targets?

Answer:

  • Molecular docking (e.g., AutoDock Vina) identifies potential interactions with targets like AGE receptors or α-glucosidase .
  • MD simulations assess stability of ligand-target complexes over 100 ns trajectories .
  • QSAR models correlate substituent electronegativity (e.g., bromine) with inhibitory potency .

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